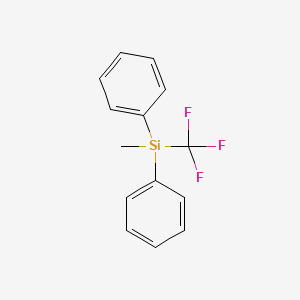![molecular formula C14H16O7 B12554296 Benzyl [(hydroxyacetyl)oxy]methyl butanedioate CAS No. 143869-68-5](/img/structure/B12554296.png)
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate is a chemical compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a hydroxyacetyl group, and a butanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(hydroxyacetyl)oxy]methyl butanedioate can be achieved through esterification reactions. One common method involves the reaction of benzyl alcohol with butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another synthetic route involves the use of benzyl chloride and the sodium salt of butanedioic acid. This reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the butanedioate anion, forming the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is typically heated to elevated temperatures to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester group.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of Benzyl [(hydroxyacetyl)oxy]methyl butanedioate involves its interaction with various molecular targets. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active components such as benzyl alcohol and butanedioic acid. These components can then participate in further biochemical pathways, exerting their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl acetate: Similar ester structure but with an acetate group instead of butanedioate.
Benzyl benzoate: Contains a benzoate group instead of butanedioate.
Methyl butanedioate: Similar ester but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl [(hydroxyacetyl)oxy]methyl butanedioate is unique due to the presence of both a benzyl group and a butanedioate moiety This combination imparts distinct chemical properties, such as increased reactivity in esterification and hydrolysis reactions
Eigenschaften
CAS-Nummer |
143869-68-5 |
|---|---|
Molekularformel |
C14H16O7 |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
1-O-benzyl 4-O-[(2-hydroxyacetyl)oxymethyl] butanedioate |
InChI |
InChI=1S/C14H16O7/c15-8-14(18)21-10-20-13(17)7-6-12(16)19-9-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
InChI-Schlüssel |
ATBOKLMNOSIFDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)OCOC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


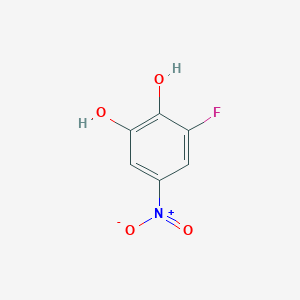

![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
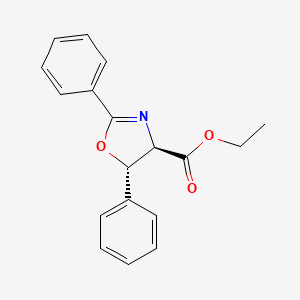
![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)
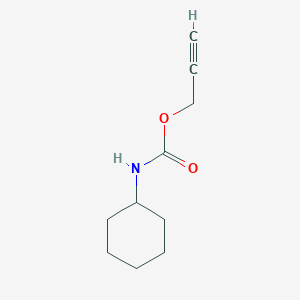

![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)

![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
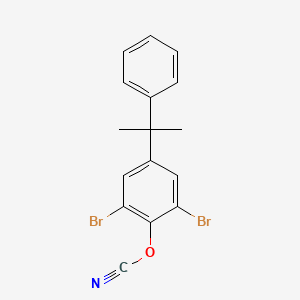
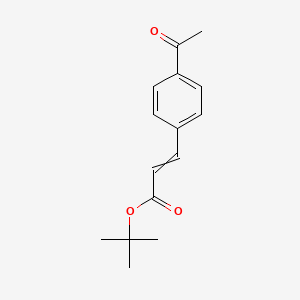
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
